molecular formula C7H9ClN2O B2639926 6-Chloro-4-ethoxypyridin-3-amine CAS No. 872282-68-3

6-Chloro-4-ethoxypyridin-3-amine

Cat. No.: B2639926
CAS No.: 872282-68-3
M. Wt: 172.61
InChI Key: XWEMIONCCNWNFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-ethoxypyridin-3-amine typically involves the chlorination of 4-ethoxypyridine followed by amination. One common method includes the reaction of 4-ethoxypyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 6th position. The resulting 6-chloro-4-ethoxypyridine is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar chlorination and amination reactions, optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-ethoxypyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Chloro-4-ethoxypyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active pyridine derivatives.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-ethoxypyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in biological systems, it may act by inhibiting or activating certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxypyridine: Lacks the chlorine and amino groups, making it less reactive in certain substitution reactions.

    6-Chloropyridin-3-amine: Lacks the ethoxy group, which can influence its solubility and reactivity.

    4-Chloro-3-aminopyridine: Lacks the ethoxy group and has different reactivity patterns.

Uniqueness

6-Chloro-4-ethoxypyridin-3-amine is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the chlorine atom allows for selective substitution reactions, while the ethoxy group can influence the compound’s solubility and overall chemical behavior .

Properties

IUPAC Name

6-chloro-4-ethoxypyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-2-11-6-3-7(8)10-4-5(6)9/h3-4H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEMIONCCNWNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=C1N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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